dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate
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Description
Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C18H27O8P and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has been conducted on bisphosphonates, including compounds synthesized through a process involving dimethyl hydroxy(substitutedphenyl)methyl-phosphonates, showing higher antimicrobial activity than standards. This highlights the potential of such compounds in the development of new antimicrobial agents (M. V. Reddy et al., 2009).
Reaction with Amines
- The reaction of dimethyl phosphonate analogs with various amines has been investigated, leading to novel classes of cyclic phosphonic analogs. These studies contribute to the understanding of chemical reactions involving phosphonate compounds and their potential applications in synthesizing new materials (Budzisz Elż & Pastuszko Slawomir, 1999).
Stereochemistry and Ring Opening Reactions
- Research into the stereochemistry and ring opening reactions of diastereomeric dimethyl phosphonates has provided insights into the relative configurations and the axial preference of substituents. These studies are crucial for designing synthetic strategies for phosphonate-based compounds (A. Wróblewski, 1986).
Nematicidal and Antifungal Properties
- New series of hybrid heterocyclic compounds synthesized from chalcone derivatives of phosphonate analogs have been evaluated for nematicidal activity against specific nematodes and antifungal activity against several fungi. These findings indicate the potential of phosphonate analogs in agricultural and pharmaceutical applications (A. Srinivas et al., 2017).
Synthesis Methodologies
- Various studies have focused on the synthesis of phosphonate analogs, exploring efficient methodologies and reactions to create compounds with potential biological and chemical applications. These include investigations into the reaction conditions, catalysts, and substrates to optimize the synthesis processes (Yu. N. Oludina et al., 2014).
Properties
IUPAC Name |
(3aR,4R,6R,6aR)-4-(dimethoxyphosphorylmethyl)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27O8P/c1-17(2)25-15-14(11-23-10-13-8-6-5-7-9-13)24-18(19,16(15)26-17)12-27(20,21-3)22-4/h5-9,14-16,19H,10-12H2,1-4H3/t14-,15-,16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCOORHTPDAADF-KONPQCLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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